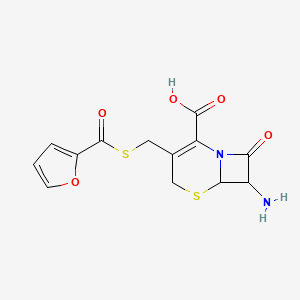

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid

Description

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid is a cephalosporin intermediate characterized by a 2-furoylthiomethyl group at the 3-position of the cephem nucleus and an amino group at the 7-position. The 2-furoyl group (a furan derivative) introduces a sulfur-containing thioether linkage, which may improve stability and pharmacokinetic profiles compared to simpler substituents .

Properties

IUPAC Name |

7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDMYFTSINIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 7-aminocephalosporanic acid.

Furoylthiomethylation: The 7-amino group is protected, and the 3-position is modified by introducing a furoylthiomethyl group through a nucleophilic substitution reaction.

Deprotection: The protecting group on the 7-amino group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furoylthiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the furoylthiomethyl group or the β-lactam ring.

Substitution: Nucleophilic substitution reactions can occur at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced furoylthiomethyl derivatives.

Substitution: Various substituted cephalosporin derivatives.

Scientific Research Applications

7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.

Biology: Studied for its antibacterial properties and mechanism of action.

Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.

Industry: Employed in the development of new antibiotics and pharmaceutical formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences β-lactamase resistance, antibacterial spectrum, and pharmacokinetics. Key comparisons include:

Antibacterial Activity and Spectrum

- Gram-Negative Activity: Thiadiazole and tetrazole derivatives (e.g., ) exhibit potent activity against Pseudomonas aeruginosa due to enhanced membrane penetration and β-lactamase inhibition .

- Gram-Positive Coverage : Methoxymethyl (Cefpodoxime) and hydroxymethyl groups () show reduced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to sulfur-containing analogs .

- Synergy with Side Chains: The 7-amino group in the target compound allows for acylation with diverse side chains (e.g., dioxopiperazine in ), broadening the spectrum .

Pharmacokinetic and Industrial Considerations

- Oral Bioavailability : Cefpodoxime’s methoxymethyl group enhances absorption, whereas bulky substituents (e.g., thiadiazole) may require parenteral administration .

- Industrial Viability : Tetrazole derivatives () and thiadiazole analogs () face challenges in large-scale production due to complex purification steps, whereas the target compound’s furan-based structure may offer simpler synthesis .

Q & A

Basic: What are the common synthetic routes for 7-amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via nucleophilic substitution at the C3 position of the cephem nucleus. Key steps include:

- Thiomethylation : Reacting 7-aminocephalosporanic acid (7-ACA) derivatives with 2-furoylthiol reagents under nitrogen atmosphere at 80°C for 30 minutes to introduce the 2-furoylthiomethyl group .

- Acid Chloride Activation : Use of oxalyl chloride or thionyl chloride to activate carboxylic acid intermediates (e.g., furylacetic acid derivatives) before coupling to the cephem core .

- pH Control : Adjusting to pH 3 with concentrated HCl during workup to precipitate the product, achieving yields of 54–77% .

Critical Factors : Temperature (>70°C accelerates side reactions), inert atmosphere (prevents oxidation), and pH (affects solubility and stability of intermediates).

Basic: What spectroscopic methods are used to characterize this compound, and what key spectral markers distinguish it?

Answer:

- IR Spectroscopy : Peaks at 1800 cm⁻¹ (β-lactam carbonyl), 1720 cm⁻¹ (carboxylic acid), and 1540 cm⁻¹ (C=C stretching in the furoyl group) confirm structural motifs .

- UV-Vis : Absorbance at 252 nm (ε = 19,500) and 298 nm (ε = 8,400) in pH 7 buffer, attributed to the conjugated enamine and furan systems .

- NMR : δ 3.5–4.0 ppm (C3-thiomethyl protons), δ 5.2–5.5 ppm (β-lactam protons), and δ 6.3–6.8 ppm (furan protons) .

Basic: How does this compound function as an intermediate in cephalosporin synthesis?

Answer:

The 2-furoylthiomethyl group at C3 enhances stability against β-lactamase enzymes. The carboxylic acid at C4 allows further derivatization (e.g., esterification or amidation) to produce active pharmaceutical ingredients (APIs) like cefditoren pivoxil . The C7 amino group is critical for introducing side chains that modulate antibacterial activity .

Advanced: How can contradictory NMR or IR data be resolved during structural validation?

Answer:

Discrepancies may arise from:

- Tautomerism : The syn/anti configuration of the β-lactam ring or imino groups can shift NMR peaks. Use 2D NMR (COSY, HSQC) to resolve connectivity .

- Crystallinity : Amorphous vs. crystalline forms alter IR peak intensities. Recrystallize in acidic conditions (−5°C to 5°C) to obtain a uniform crystal form .

- Solvent Artifacts : Residual solvents (e.g., dichloromethane) may obscure signals. Validate purity via GC-MS or headspace GC .

Advanced: What strategies improve the solubility of this compound for in vitro assays?

Answer:

- Crystal Engineering : Acidic recrystallization at low temperatures (−5°C to 5°C) produces a metastable polymorph with higher aqueous solubility .

- Salt Formation : React with sodium bicarbonate or disodium phosphate to form water-soluble salts (e.g., disodium carboxylate) .

- Co-solvents : Use acetone-water mixtures (1:4 v/v) to enhance dissolution without degrading the β-lactam ring .

Advanced: How do solvent residues (e.g., dichloromethane, acetone) impact pharmacological profiling, and how are they quantified?

Answer:

- Residual Solvents : Class 2/3 solvents (ICH Q3C) like dichloromethane (≤600 ppm) require monitoring due to toxicity risks.

- Analytical Method : Headspace GC with FID detection, using a DB-624 column (30 m × 0.53 mm, 3 µm), helium carrier gas, and gradient heating (40°C to 200°C). Validation parameters (LOD: 2 ppm, LOQ: 5 ppm) ensure compliance .

Advanced: What structural modifications at C3 or C7 enhance β-lactamase resistance?

Answer:

- C3 Modifications : Bulkier substituents (e.g., 1-methyltetrazol-5-ylthiomethyl) sterically hinder β-lactamase access. Compare IC₅₀ values against TEM-1 and SHV-1 enzymes .

- C7 Modifications : Introducing α-alkoxyimino groups (e.g., methoxyimino) improves stability. Synthons like (2Z)-2-methoxyimino(fur-2-yl)acetic acid are coupled via active esters .

Advanced: How does pH affect the stability of the β-lactam ring during storage?

Answer:

- Acidic Conditions (pH < 5) : Accelerate β-lactam hydrolysis via protonation of the amide nitrogen. Store lyophilized at −20°C in amber vials to minimize degradation .

- Neutral/Basic Conditions (pH 7–9) : Promote ring-opening via nucleophilic attack. Stabilize with citrate buffers (pH 6.0–6.5) and antioxidants (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.